molecular formula C20H24FN3O B2868471 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708220-92-2

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2868471
CAS RN: 708220-92-2
M. Wt: 341.43
InChI Key: ZUTQJBNPILUONC-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is an organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings, for example, can undergo a variety of reactions including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally. Similar compounds often have moderate to high solubility in organic solvents .

Scientific Research Applications

Analgesic Potential

Phenoxy acetamide derivatives: , which include the compound , have been studied for their analgesic properties . Some derivatives have shown promising results, exhibiting analgesic activity comparable to or superior to paracetamol . This suggests that our compound could potentially be developed as a new class of pain relievers.

Antiviral Activity

Indole derivatives, which share a similar structural motif to our compound, have demonstrated antiviral activities . This indicates the potential for the compound to be modified and used in the development of new antiviral medications, possibly offering treatment options for viral infections.

Anti-HIV Effects

Specific piperazine derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . The structural similarity of these derivatives to our compound suggests that it may also possess anti-HIV properties, warranting further investigation.

Antibacterial Applications

New piperazine derivatives have been uncovered with promising antibacterial activity . Given the structural relation, our compound could be a candidate for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria.

Therapeutic Candidate for Neurological Conditions

Compounds structurally related to “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” have been identified as potential ligands for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, suggesting therapeutic applications for our compound in this domain.

Chemotherapy and Cancer Treatment

The broader family of phenoxy acetamide derivatives, to which our compound belongs, is being explored for its role in chemotherapy . The compound’s ability to interact with molecular structures could make it a valuable asset in designing drugs for cancer treatment.

Mechanism of Action

Future Directions

Future research on this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis method. Piperazine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTQJBNPILUONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

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